

## L-glutamate oxidase gene and protein sequence

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Compound of Interest

Compound Name: L-GLUTAMATE OXIDASE

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An In-depth Technical Guide to **L-glutamate Oxidase**: Gene, Protein, and Experimental Applications

#### Introduction

**L-glutamate oxidase** (LGOX), systematically named L-glutamate:oxygen oxidoreductase (deaminating) (EC 1.4.3.11), is a flavoprotein enzyme that catalyzes the stereospecific oxidative deamination of L-glutamate.[1][2] The reaction consumes L-glutamate, molecular oxygen, and water to produce  $\alpha$ -ketoglutarate, ammonia, and hydrogen peroxide.[2] This enzyme is of significant interest to researchers and drug development professionals due to its high specificity for L-glutamate, a crucial excitatory neurotransmitter in the mammalian nervous system and a key molecule in cellular metabolism.[1][3] LGOX is predominantly found in various species of the genus Streptomyces and has become an essential tool in biosensors for the quantitative analysis of L-glutamate in the food industry and for clinical diagnostics.[4][5]

The enzyme is typically produced as a precursor protein which then undergoes proteolytic cleavage to form a stable, mature, and more active enzyme.[4][5] Its high stability and strict substrate specificity make it a valuable biocatalyst and a subject of protein engineering efforts to enhance its properties or alter its substrate specificity for broader applications.[6][7]

### **Gene and Protein Characteristics**

The gene encoding **L-glutamate oxidase**, often denoted as IgoX or gox, has been isolated and characterized from several Streptomyces species.[4][8][9] The gene from Streptomyces diastatochromogenes, for instance, contains an open reading frame of 1974 base pairs, encoding a protein of 657 amino acid residues.[10] The protein is synthesized as a single



polypeptide precursor, which is then processed into a mature hexameric structure ( $\alpha 2\beta 2\gamma 2$ ).[10] [11] This maturation is crucial as the precursor form, while active, exhibits lower catalytic efficiency and thermostability compared to the mature enzyme.[4][5]

The following table summarizes the characteristics of **L-glutamate oxidase** from various sources.

Characteris tic	Streptomyc es sp. X- 119-6	Streptomyc es viridosporu s	Streptomyc es platensis	Streptomyc es diastatochr omogenes	Streptomyc es sp. 18G
Gene Name	lgoX[4]	IgoX[9]	gox[8]	lgox[10]	-
UniProt ID	Q8L3C7[4]	D6A5I3[9]	Q9AIT1[8]	-	-
Protein Length	701 amino acids (precursor)[4]	664 amino acids (precursor)[9]	709 amino acids[8]	657 amino acids[10]	-
Molecular Weight	~140 kDa (mature)[12]	-	-	-	~120 kDa (mature)[13]
Subunit Structure	α2β2γ2 (mature)[10] [11]	α, β, γ chains (predicted)[9]	-	-	Two identical subunits (61 kDa each)
Cofactor	FAD[12]	-	-	-	FAD[14]
Isoelectric Point (pl)	6.2[12]	-	-	-	8.5[13]

## **Biochemical Properties and Kinetics**

**L-glutamate oxidase** exhibits strict specificity for L-glutamate. While it can oxidize L-aspartate, the activity is extremely low, at approximately 0.6% of that for L-glutamate.[12] The enzyme's activity is influenced by pH and temperature, with optimal conditions varying slightly depending on the source organism.



The table below presents a summary of the key quantitative biochemical data for **L-glutamate oxidase** from different Streptomyces species.

Parameter	Streptomyces sp. X-119-6	Streptomyces sp. (General)	S. diastatochrom ogenes (Treated)	S. mobaraensis (S280TH533L Mutant)
Optimal pH	7.0 - 8.0[4][12]	7.0[15][16]	-	-
pH Stability	-	5.0 - 7.0[15][16]	-	-
Optimal Temperature	-	37 °C[15][16]	-	-
Thermal Stability	Stable up to 65°C (15 min) [12]	30 - 50 °C[15] [16]	Stable up to 70°C[10]	Not altered from wild-type[7]
K_m_ (L- glutamate)	0.21 mM[4][12]	-	0.15 mM[10]	2.7 mM[7]
V_max_	-	-	62 μmol min <sup>-1</sup> mg <sup>-1</sup> [10]	231.3 μmol mg <sup>-1</sup> min <sup>-1</sup> [7]
k_cat_	53.2 s <sup>-1</sup> [4]	-	-	-

# **Experimental Protocols Enzyme Production and Purification**

The extracellular production of **L-glutamate oxidase** is commonly achieved by cultivating Streptomyces species in a suitable medium, such as one containing wheat bran.[12][15] The enzyme is then purified from the culture filtrate through a multi-step process.

#### Detailed Methodology:

• Cultivation and Extraction: Streptomyces is grown in a production medium (e.g., wheat bran, monosodium glutamate, NaCl in water) at 30°C for 60-72 hours.[15] The culture is then

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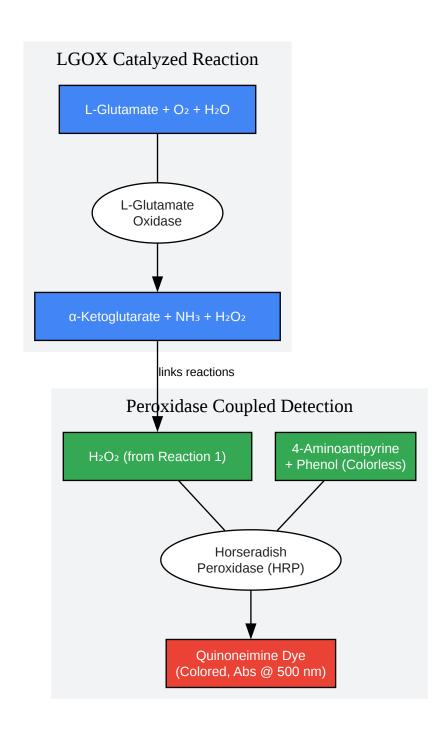


centrifuged at high speed (e.g., 8000 rpm for 20 min) in a cooling centrifuge to pellet the cells. The supernatant, containing the extracellular enzyme, is collected.[15][17]

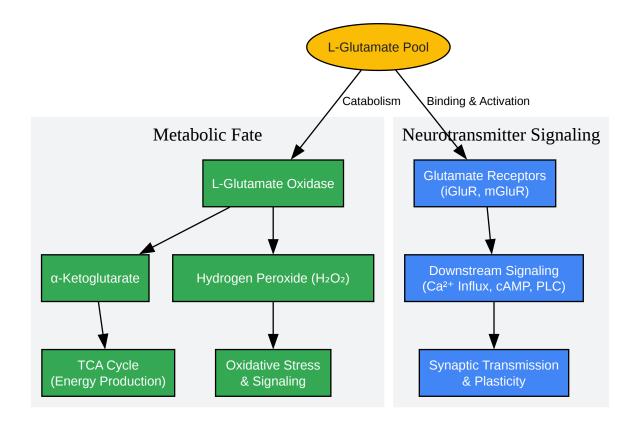
- Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation using ammonium sulfate. A saturation of 50-60% is often effective for precipitating the enzyme.[12][15] The precipitate is collected by centrifugation, redissolved in a minimal volume of buffer (e.g., 0.02 M potassium phosphate, pH 7.4), and dialyzed extensively against the same buffer to remove excess salt.[12]
- Ion-Exchange Chromatography: The dialyzed sample is loaded onto a DEAE-cellulose anion-exchange column equilibrated with the starting buffer.[12] After washing the column, the enzyme is eluted using a linear gradient of NaCl (e.g., 0.3 to 0.6 M) in the buffer.[12] Active fractions are pooled.
- Gel Filtration Chromatography: The pooled fractions are concentrated and further purified by gel filtration chromatography using a column like Sephadex G-200.[16][17] This step separates proteins based on size and is effective for obtaining a highly purified enzyme.[15]
   The specific activity of the enzyme is monitored at each stage to assess the purity.[16]











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